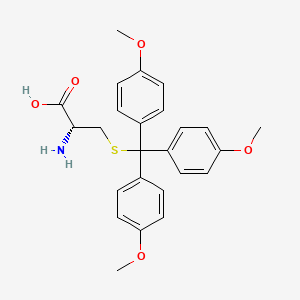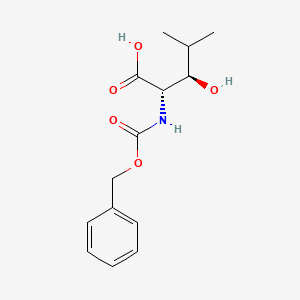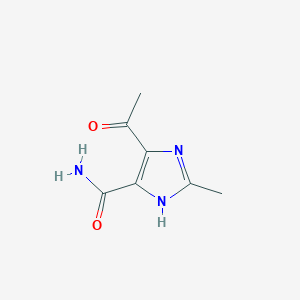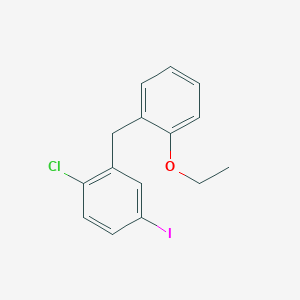
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene is an organic compound with the molecular formula C15H14ClIO It is a derivative of benzene, featuring chloro, ethoxybenzyl, and iodo substituents
準備方法
The synthesis of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzyl chloride and 4-iodoaniline.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as potassium carbonate is used to facilitate the reaction.
Synthetic Route: The 2-ethoxybenzyl chloride is reacted with 4-iodoaniline in the presence of a base to form the desired product. The reaction mixture is then purified using column chromatography to isolate this compound.
化学反応の分析
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions. Common reagents include sodium iodide in acetone for the Finkelstein reaction.
Oxidation Reactions: The ethoxybenzyl group can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
科学的研究の応用
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Researchers use this compound to study the effects of halogenated benzene derivatives on biological systems. It can be used in the development of new pharmaceuticals.
Medicine: The compound’s potential as a precursor in drug synthesis makes it relevant in medicinal chemistry. It may be used to develop new therapeutic agents.
Industry: In the chemical industry, it serves as a starting material for the production of various fine chemicals and specialty compounds.
作用機序
The mechanism of action of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The chloro and iodo groups can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. The ethoxybenzyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.
類似化合物との比較
1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene can be compared with other halogenated benzene derivatives:
1-Chloro-2-(2-ethoxybenzyl)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. It may have different reactivity and biological activity due to the different halogen.
1-Chloro-2-(2-ethoxybenzyl)-4-fluorobenzene: Contains a fluorine atom, which is smaller and more electronegative than iodine, leading to different chemical properties.
1-Chloro-2-(2-ethoxybenzyl)-4-methylbenzene:
特性
分子式 |
C15H14ClIO |
|---|---|
分子量 |
372.63 g/mol |
IUPAC名 |
1-chloro-2-[(2-ethoxyphenyl)methyl]-4-iodobenzene |
InChI |
InChI=1S/C15H14ClIO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(17)7-8-14(12)16/h3-8,10H,2,9H2,1H3 |
InChIキー |
RYYDEFYMXWGLFY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1CC2=C(C=CC(=C2)I)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
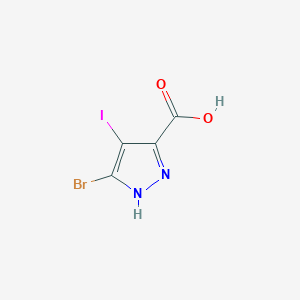
![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)

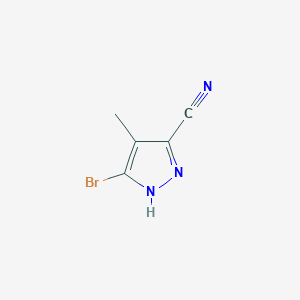
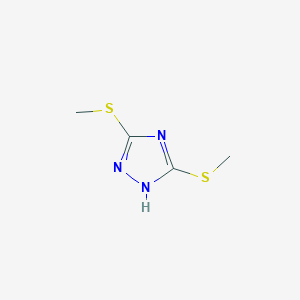
![5,6,11,12-Tetrachloro-8-(N-octadecylcarbamimidoyl)-9-(octadecylcarbamoyl)-1,3-dioxo-2,3-dihydro-1H-benzo[10,5]anthra[2,1,9-def]isoquinoline-7-carboxylic acid](/img/structure/B13152715.png)

